molecular formula C5H8N2 B6210232 N-methyl-1H-pyrrol-1-amine CAS No. 110955-69-6

N-methyl-1H-pyrrol-1-amine

Cat. No.: B6210232
CAS No.: 110955-69-6
M. Wt: 96.1
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Description

N-methyl-1H-pyrrol-1-amine is a pyrrole-derived chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile building block for designing novel therapeutic agents, particularly in the development of new antibacterial and anticancer compounds. The pyrrole heterocycle is a privileged structure in pharmaceuticals, known for its ability to interact with a wide range of biological targets through hydrogen bonding and modulation of physicochemical properties like lipophilicity and solubility . In antibacterial research, the pyrrole nucleus is a key structural component in several natural and synthetic compounds with potent activity against challenging pathogens. Pyrrole-based molecules are being actively investigated to combat multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) . Furthermore, pyrrole hybrids demonstrate promising potential as direct inhibitors of essential bacterial enzymes, such as InhA in Mycobacterium tuberculosis , offering a pathway to address drug-resistant tuberculosis . In oncology research, pyrrole and its derivatives are explored as core structures in targeted anticancer therapies. These scaffolds can be optimized to develop small-molecule inhibitors targeting various proteins critical for cancer cell survival and proliferation . Researchers value this compound as a precursor for synthesizing more complex, fused-pyrrole structures, which often exhibit enhanced binding affinity and improved pharmacological profiles . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

110955-69-6

Molecular Formula

C5H8N2

Molecular Weight

96.1

Purity

95

Origin of Product

United States

State of the Art Synthetic Methodologies for N Methyl 1h Pyrrol 1 Amine and Its Structural Analogs

De Novo Synthetic Approaches to the N-Aminopyrrole Core

De novo strategies involve the construction of the pyrrole (B145914) ring from acyclic precursors, offering a high degree of flexibility in introducing substituents.

Pyrrole Alkylation and Amination Strategies

A direct and common method for synthesizing N-substituted pyrroles is through the alkylation of the pyrrole nitrogen. For the synthesis of N-methylpyrrole, pyrrole can be treated with a methylating agent like methyl iodide in the presence of a base such as sodium hydroxide (B78521) in a solvent like dimethyl sulfoxide. chemicalbook.com

Following the formation of the pyrrole ring, N-amination can be achieved using various electrophilic aminating agents. Monochloramine (NH₂Cl) has been identified as a particularly effective reagent for the N-amination of pyrroles and indoles, providing yields ranging from 45% to 97%. scite.ainih.gov The reaction is typically performed in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). acs.org Another approach involves the use of hydroxylamine-O-sulfonic acid (HOSA) as the aminating agent. acs.org

Table 1: N-Amination of Pyrroles with Monochloramine

Entry Substrate Base Yield (%) Citation
1 Pyrrole NaH 50 acs.org
2 2,5-Dimethylpyrrole NaH 85 acs.org
3 3-Acetyl-indole NaH 90 acs.org
4 Indole (B1671886) KOtBu 75 acs.org

Reductive Amination Pathways for N-methyl-1H-pyrrol-1-amine Precursors

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds. nih.govmasterorganicchemistry.com This one-pot reaction involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net This method is particularly useful for synthesizing N-alkylamines. organic-chemistry.org

For the synthesis of this compound, a suitable precursor would be a 1,4-dicarbonyl compound which can first be cyclized with a hydrazine (B178648) derivative to form an N-aminopyrrole. This N-aminopyrrole can then undergo reductive amination with formaldehyde (B43269) or a formaldehyde equivalent in the presence of a reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent is crucial, as some, like NaBH₃CN, can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com An acid catalyst is often employed to facilitate imine formation, especially with less nucleophilic amines. nih.gov

A related strategy involves the acid-catalyzed intermolecular redox amination of 3-pyrroline (B95000) with aldehydes or ketones. nih.gov This method leverages the reducing potential of the 3-pyrroline ring itself, avoiding the need for an external reducing agent. nih.gov

Multi-component Reaction (MCR) Strategies for Pyrrole Ring Formation

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials. tcichemicals.com MCRs are advantageous due to their atom economy, operational simplicity, and ability to generate molecular diversity. nih.govthieme-connect.comresearchgate.net

Several MCRs have been developed for the synthesis of polysubstituted pyrroles. nih.govthieme-connect.com One such strategy involves the one-pot, three-component reaction of N-(sulfonamido)-acetophenones, aldehydes, and cyanoacetic acid derivatives. nih.govthieme-connect.com This is followed by an oxidation step to yield highly substituted 2-aminopyrroles. nih.gov

The Paal-Knorr synthesis is a classic and widely used method for preparing pyrroles by condensing a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. alfa-chemistry.comorganic-chemistry.orgwikipedia.org This reaction can be adapted for the synthesis of N-aminopyrroles by using hydrazine or its derivatives as the amine component. chim.it The reaction is typically acid-catalyzed. alfa-chemistry.comorganic-chemistry.org

The Barton-Zard pyrrole synthesis offers another route, involving the condensation of a nitroalkene with an α-isocyanoacetate ester in the presence of a base. allaboutchemistry.netwikipedia.orgub.edu This method leads to the formation of polysubstituted pyrroles. mcours.net

The Van Leusen pyrrole synthesis utilizes tosylmethyl isocyanide (TosMIC) as a three-atom synthon, which reacts with an activated alkene, such as a chalcone, in a [3+2] cycloaddition to form the pyrrole ring. organic-chemistry.orgmdpi.com

Advanced Functionalization During Synthesis

Beyond the construction of the core pyrrole ring, advanced synthetic methods allow for the precise installation of functional groups and the control of stereochemistry.

Regioselective Installation of Substituents on the Pyrrole Ring

The ability to control the position of substituents on the pyrrole ring is crucial for tailoring the properties of the final molecule. Regioselectivity can be achieved through various strategies. For instance, in the context of MCRs, the choice and order of addition of the components can dictate the final substitution pattern. researchgate.net

The functionalization of pre-existing pyrrole rings can be directed by protecting groups or by the inherent reactivity of the ring. For example, N-protected pyrroles can be selectively functionalized at specific positions. The use of directing groups can facilitate regioselective C-H activation and subsequent arylation or other coupling reactions. nih.gov

Stereoselective Synthetic Considerations for Chiral Derivatives (If Applicable)

The synthesis of chiral N-aminopyrroles, particularly those exhibiting N-N axial chirality, has become an area of intense research. wpmucdn.comnih.gov These atropisomeric compounds, which are chiral due to restricted rotation around a single bond, have potential applications in asymmetric catalysis and medicinal chemistry. wpmucdn.com

One successful strategy for the asymmetric synthesis of N-N axially chiral 1-aminopyrroles is through a quinidine-catalyzed N-allylic alkylation reaction. wpmucdn.com This method provides access to a variety of these chiral compounds in high yields and with excellent enantioselectivities. wpmucdn.com

Another powerful approach is the use of chiral phosphoric acid catalysts in Paal-Knorr type reactions. chim.itmdpi.combeilstein-journals.org The reaction of N-aminopyrroles with 1,4-diketones in the presence of a chiral phosphoric acid can lead to the formation of N-N axially chiral bipyrroles with high enantioselectivity. mdpi.combeilstein-journals.org The stereochemical outcome can sometimes be influenced by the addition of a Lewis acid co-catalyst. mdpi.com The de novo synthesis of N-N axially chiral N-pyrrolylindoles and N-pyrrolylpyrroles has also been achieved with high enantioselectivity using chiral phosphoric acid catalysis. beilstein-journals.org

Sustainable and Green Chemical Syntheses of this compound Derivatives

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. pensoft.netchim.it Its application in the synthesis of pyrrole derivatives has been extensive, enabling reactions that are otherwise slow or inefficient. tandfonline.com

A particularly relevant and efficient method for the synthesis of multisubstituted N-aminopyrroles involves the gold(I)-catalyzed intramolecular cycloisomerization of β-allenylhydrazones. chim.itacs.orgorganic-chemistry.org This reaction proceeds efficiently under microwave irradiation, providing access to complex N-aminopyrrole structures in good to excellent yields and with short reaction times. chim.itacs.orgorganic-chemistry.org The process is noted for its mild conditions and the selective intramolecular migration of alkyl or aryl groups. acs.orgorganic-chemistry.org Catalyst screening has shown that gold(I) catalysts are highly effective, whereas other metals show little to no activity. organic-chemistry.org

Multicomponent reactions (MCRs) under microwave irradiation represent another cornerstone of green pyrrole synthesis. These one-pot reactions, where multiple starting materials react to form a single product, are inherently atom-economical. For instance, N-substituted 2-methyl-1H-pyrrole-3-carboxylate derivatives have been synthesized via a microwave-assisted MCR of α-bromoacetophenones, amines, and ethyl acetoacetate (B1235776) without any solvent or catalyst. rsc.org Similarly, polysubstituted pyrroles can be obtained from the reaction of β-enaminones, 2,2-dihydroxy-1-phenylethanones, and indole derivatives in the presence of a cerium chloride catalyst under microwave conditions. chim.it

The classic Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, has also been significantly improved using microwave technology. The reaction of 2,5-hexanedione (B30556) with primary amines to form N-substituted pyrroles can be achieved rapidly under solvent-free conditions with microwave heating. chim.itpensoft.net The use of catalysts like N-bromosuccinimide (NBS) under microwave irradiation can drastically reduce reaction times. pensoft.netpensoft.net

Table 1: Examples of Microwave-Assisted Synthesis of N-Substituted Pyrrole Derivatives

Starting MaterialsProduct TypeCatalyst/ConditionsYield (%)Reference(s)
β-AllenylhydrazonesN-AminopyrrolesGold(I) catalyst, MicrowaveGood-Exc. chim.itacs.orgorganic-chemistry.org
α-Bromoacetophenone, Amine, Ethyl acetoacetateN-Substituted 2-methyl-1H-pyrrole-3-carboxylatesMicrowave, Solvent-free, Catalyst-freeGood rsc.org
2,5-Hexanedione, Primary amineN-Substituted pyrrolesN-Bromosuccinimide (NBS), Microwave, Solvent-freeHigh pensoft.netpensoft.net
2,5-Dimethoxytetrahydrofuran, Aniline derivativesN-Aryl pyrrolesMn(NO₃)₂·4H₂O, Microwave, 120 °C, Solvent-freeHigh pensoft.net
Furan-2,5-dione, 3-PhenylenediaminePyrrole derivativesEthanol, Microwave, 130 °C83% pensoft.net

Yields are reported as described in the source material (e.g., "Good," "High," "Excellent," or a specific percentage).

Eliminating both the catalyst and the solvent represents an ideal scenario in green synthesis, minimizing waste and simplifying product purification. Several protocols for the synthesis of N-substituted pyrroles have successfully achieved these "ultimate green conditions." rsc.org

The Paal-Knorr reaction is particularly amenable to catalyst- and solvent-free conditions. The reaction of 2,5-hexanedione with a variety of primary amines, including benzylamines and anilines, can proceed efficiently at room temperature with simple stirring, completely avoiding the need for a catalyst or solvent. rsc.orgwordpress.com This method yields the desired N-derivatized pyrroles in excellent yields. While 2,5-hexanedione is a common substrate, other 1,4-diketones can also be used, though reaction rates and yields may be lower. rsc.org

Solvent-free Paal-Knorr reactions can also be promoted by a catalytic amount of a reusable solid acid. For example, sulfated anatase-titania has been used as an efficient and recyclable catalyst for the reaction between 2,5-hexanedione and primary amines under neat conditions, affording pyrroles in high yields (80-99%). thieme-connect.com The catalyst can be recovered and reused multiple times without a significant drop in activity. thieme-connect.com Similarly, trichloroacetic acid has been employed as a catalyst in solvent-free Paal-Knorr condensations at room temperature, offering high yields in very short reaction times. tsijournals.com

Beyond the Paal-Knorr reaction, other catalyst- and solvent-free methods have been developed. A three-component reaction for synthesizing tetrasubstituted pyrroles at room temperature under white light has been reported. This process involves the reaction of primary amines with 1,3-dicarbonyl compounds, followed by the addition of β-nitro styrene, proceeding through enamine formation, Michael addition, and subsequent cyclization.

Table 2: Examples of Catalyst- and/or Solvent-Free Synthesis of N-Substituted Pyrrole Derivatives

Starting MaterialsProduct TypeConditionsYield (%)Reference(s)
2,5-Hexanedione, Various primary aminesN-Substituted pyrrolesCatalyst- and solvent-free, Room temperature, StirringExcellent rsc.orgwordpress.com
2,5-Hexanedione, Primary aminesN-Substituted pyrrolesSulfated anatase-titania, Solvent-free, Room temp.80-99% thieme-connect.com
2,5-Hexanedione, AmineN-Substituted pyrrolesTrichloroacetic acid (5 mol%), Solvent-free, Room temp.Good tsijournals.com
Primary amines, 1,3-Dicarbonyl compounds, β-Nitro styrene1,2,3,4-Tetrasubstituted pyrrolesCatalyst- and solvent-free, Room temp., White lightGood-Exc.

Yields are reported as described in the source material (e.g., "Good," "Excellent," or a specific percentage).

Electrophilic and Nucleophilic Substitution Reactions of the Pyrrole Moiety

The pyrrole ring is characterized by its high reactivity towards electrophiles, a property that is further enhanced by the presence of the electron-donating N-methylamino substituent. libretexts.org Conversely, nucleophilic substitution on an unsubstituted pyrrole ring is generally difficult to achieve due to the ring's inherent electron-rich nature. Such reactions typically require the presence of strong electron-withdrawing groups on the ring, which is not the case for this compound.

Electrophilic amination, the reaction of a carbanion with an electrophilic nitrogen source, is a fundamental process for forming C-N bonds. wikipedia.org While this describes the formation of the N-amino bond, the subsequent reactivity of the resulting N-aminopyrrole is dominated by the aromatic heterocycle. The chemistry of this compound is therefore expected to be dominated by electrophilic substitution on the pyrrole ring, including reactions like halogenation, nitration, and Friedel-Crafts acylation, often proceeding under mild conditions due to the activated nature of the ring. libretexts.org

In electrophilic substitution reactions, the regioselectivity is a critical factor. For the parent pyrrole ring, electrophilic attack predominantly occurs at the C2 (α) position. libretexts.org This preference is attributed to the superior stabilization of the cationic intermediate (arenium ion) formed upon attack at C2, which can be described by three resonance structures, as opposed to only two for attack at the C3 (β) position. libretexts.org

The N-methylamino group at the N1 position is anticipated to reinforce this inherent regioselectivity. As an electron-donating group, it further stabilizes the positive charge in the transition state, particularly for substitution at the adjacent C2 and C5 positions. Therefore, electrophilic substitution on this compound is strongly predicted to yield 2-substituted or 2,5-disubstituted products.

Table 1: Predicted Regioselectivity in Electrophilic Substitution of this compound

Position of Attack Stability of Intermediate Predicted Major Product(s)
C2 / C5 (α-position) More stable (charge delocalized over 3 atoms) 2-substituted and 2,5-disubstituted
C3 / C4 (β-position) Less stable (charge delocalized over 2 atoms) Minor or unobserved products

The rate and selectivity of chemical reactions involving this compound are dictated by a combination of electronic and steric factors.

Electronic Effects: The primary electronic effect stems from the N-methylamino group at the N1 position. This group acts as a strong σ-electron withdrawing and π-electron donating group. The donation of the exocyclic nitrogen's lone pair electrons into the pyrrole system increases the electron density of the aromatic ring, thereby activating it towards electrophilic attack. This activation is expected to be more pronounced than that of N-alkylpyrroles, leading to significantly faster reaction rates for electrophilic substitutions. This increased nucleophilicity of the carbon atoms makes the molecule highly reactive, similar to other activated aromatic systems like enamines. libretexts.orgresearchgate.net

Steric Effects: Steric hindrance from the N-methylamino group is generally considered minimal for reactions occurring at the ring carbons, especially at the C2 and C5 positions. The methyl group is relatively small and its position on the exocyclic amine provides conformational flexibility, allowing approaching electrophiles to access the ring carbons with little impediment. However, in cases where the electrophile is exceptionally bulky, some influence on the C2/C3 selectivity or the rate of reaction might be observed. Studies on other substituted heterocyclic systems have shown that bulky substituents can influence reaction pathways and product distributions. researchgate.netresearchgate.net

Table 2: Qualitative Comparison of Electronic Effects on Reactivity Towards Electrophiles

Compound N1-Substituent Electronic Effect of Substituent Expected Relative Reaction Rate
Pyrrole -H Reference 1
N-methylpyrrole -CH₃ Weakly electron-donating > 1
This compound -NH(CH₃) Strongly electron-donating >> 1

Oxidation and Reduction Chemistry of the this compound System

The this compound molecule possesses two main sites susceptible to oxidation and reduction: the pyrrole ring and the exocyclic N-methylamino group.

The oxidation of this compound presents a challenge in selectivity. The pyrrole ring is known to be sensitive to oxidizing agents, often leading to the formation of dark, polymeric materials known as "pyrrole black". scispace.com However, controlled oxidation can lead to functionalized products.

A second site for oxidation is the exocyclic tertiary amine functionality (-NH(CH₃) is part of a hydrazine derivative, which can be oxidized). Tertiary amines can be selectively oxidized to their corresponding N-oxides under mild conditions using reagents like hydrogen peroxide or peroxy acids. researchgate.net A silver-mediated tandem amination/oxidation sequence has been used to produce functionalized pyrroles from secondary amine-tethered alkynes, demonstrating that oxidation of pyrrole precursors is a viable synthetic strategy. nih.gov In the case of this compound, selective oxidation could potentially target the exocyclic nitrogen, though the electron-rich ring remains a competitive site for oxidation.

Reduction of this compound can also be directed at either the pyrrole ring or the exocyclic N-N bond.

Ring Reduction: The aromatic pyrrole ring can be reduced to a pyrrolidine ring. This is typically achieved through catalytic hydrogenation using catalysts such as rhodium, ruthenium, or palladium. This process saturates the ring, destroying its aromaticity.

N-N Bond Cleavage: The N-amino bond (N-N bond) is susceptible to reductive cleavage. Reagents like zinc dust in acetic acid or catalytic hydrogenation under specific conditions can cleave this bond to yield pyrrole and methylamine (B109427).

Side-Chain Reduction: In more complex derivatives of this compound, other functional groups could be selectively reduced. For instance, various metal hydrides (sodium borohydride, lithium aluminum hydride) or catalytic hydrogenation can reduce cyano or imine groups on side chains without affecting the pyrrole ring itself, as demonstrated in the synthesis of related compounds. google.com

The choice of reducing agent and reaction conditions is crucial for achieving the desired outcome, whether it is ring saturation or N-N bond cleavage.

Cycloaddition Reactions Involving this compound

The π-electron system of the pyrrole ring allows it to participate in cycloaddition reactions. Pyrroles can undergo [4+2], [2+2], and [2+1] cycloadditions. wikipedia.org In the context of the Diels-Alder [4+2] reaction, the pyrrole ring can act as the diene component. The reactivity in this role is highly dependent on the substituent on the nitrogen atom. wikipedia.org

Electron-withdrawing groups on the nitrogen enhance the diene character of the pyrrole ring, facilitating the Diels-Alder reaction. Conversely, the N-methylamino group in this compound is strongly electron-donating. This property is expected to decrease its reactivity as a diene in normal electron-demand Diels-Alder reactions. However, it may enhance its reactivity in inverse-electron-demand Diels-Alder reactions, where the pyrrole would act as the electron-rich component.

Pyrroles are also known to react with carbenes in a [2+1] cycloaddition. wikipedia.org For example, reaction with dichlorocarbene can lead to a dichlorocyclopropane intermediate which subsequently rearranges. Furthermore, 1,3-dipolar cycloaddition reactions are a common pathway for synthesizing more complex heterocyclic systems from pyrrole derivatives. wikipedia.orgresearchgate.net

Therefore, it is not possible to provide a scientifically accurate and detailed article that strictly adheres to the requested outline. The following sections remain unaddressed due to the lack of specific data for this compound:

Mechanistic Elucidation of N Methyl 1h Pyrrol 1 Amine Chemical Reactivity

Metal-Catalyzed Transformations and N-methyl-1H-pyrrol-1-amine

Role of this compound as a Precursor for Ligand Design

Further research into this specific compound is required to elucidate the chemical behaviors detailed in the query. Information on related but distinct compounds, such as N-methylpyrrole or 1H-pyrrol-1-amine, cannot be substituted to maintain the scientific accuracy and specificity demanded by the instructions.

Derivatization and Functionalization Strategies for the N Methyl 1h Pyrrol 1 Amine Scaffold

Alkylation and Acylation of the N-Amine and Pyrrole (B145914) Ring

The N-methyl-1H-pyrrol-1-amine scaffold presents two primary sites for alkylation and acylation: the exocyclic secondary amine (N-amine) and the carbon atoms of the pyrrole ring. The reactivity of these sites is influenced by the electronic nature of the N-amino group, which acts as an activating group, increasing the electron density of the pyrrole ring.

Alkylation: Alkylation can occur at either the exocyclic nitrogen or the pyrrole ring carbons. The outcome is typically dependent on the reaction conditions, such as the base and electrophile used.

N-Amine Alkylation: The exocyclic secondary amine is expected to be nucleophilic and can be alkylated under standard conditions. Reaction with an alkyl halide in the presence of a non-nucleophilic base would likely yield the corresponding tertiary amine, N,N-dimethyl-1H-pyrrol-1-amine.

Ring Alkylation (C-Alkylation): The pyrrole ring is highly susceptible to electrophilic substitution, preferentially at the C2 and C5 positions due to the stabilizing effect of the nitrogen atom on the cationic intermediate. Friedel-Crafts type alkylations could potentially be employed, although the high reactivity of the N-amino pyrrole system might lead to polysubstitution or polymerization under strongly acidic conditions.

Acylation: Acylation reactions introduce an acyl group onto the scaffold, again with potential sites at the exocyclic amine and the pyrrole ring.

N-Amine Acylation: The reaction of this compound with acylating agents like acid chlorides or anhydrides is expected to readily form the corresponding N-acyl derivative (an amide) at the exocyclic nitrogen. This reaction is typically fast and can be carried out under mild, often basic, conditions.

Ring Acylation (C-Acylation): Friedel-Crafts acylation can introduce an acyl group onto the pyrrole ring, primarily at the C2 position. However, due to the sensitivity of the pyrrole ring to strong acids, milder conditions, such as using a Lewis acid catalyst, are generally preferred. For highly activated pyrroles, acylation can sometimes proceed even without a catalyst.

Reaction TypeReagent/ConditionsExpected Major Product SiteNotes
N-Alkylation Alkyl halide, non-nucleophilic baseExocyclic N-amineForms a tertiary amine.
C-Alkylation Friedel-Crafts conditions (e.g., Alkyl halide, Lewis acid)Pyrrole C2/C5-positionsRisk of polysubstitution and polymerization.
N-Acylation Acyl chloride or anhydride, base (e.g., pyridine)Exocyclic N-amineForms a stable amide derivative.
C-Acylation Acyl chloride, Lewis acid (e.g., AlCl₃)Pyrrole C2-positionMilder conditions are preferable to avoid ring degradation.

Halogenation and Introduction of Heteroatom Functionalities (S, P, Si, B)

Halogenation of the electron-rich this compound ring is expected to proceed readily. The introduction of other heteroatoms typically requires more specialized reagents and conditions.

Halogenation: Electrophilic halogenation of pyrroles is a facile reaction that does not usually require a catalyst.

Ring Halogenation: Reagents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or molecular iodine (I₂) can be used to introduce halogen atoms at the C2 and C5 positions. Due to the high activation provided by the N-amino group, controlling the degree of halogenation to achieve mono-substitution can be challenging, and tetra-halogenated products may form with excess reagent. In the reaction of 1-methylpyrrole (B46729) with N-haloimides, substitution on the imide can sometimes compete with ring halogenation. psu.edu

Introduction of Other Heteroatoms: Direct introduction of sulfur, phosphorus, silicon, or boron onto the pyrrole ring of this compound is not well-documented. However, general strategies for pyrroles can be considered:

Sulfur (S): Sulfonation can be achieved using reagents like the pyridine-SO₃ complex to avoid the harsh conditions of concentrated sulfuric acid, which would degrade the pyrrole ring.

Phosphorus (P), Silicon (Si), Boron (B): Introduction of these elements often proceeds through lithiation of the pyrrole ring followed by quenching with an appropriate electrophile (e.g., PCl₃, R₃SiCl, B(OR)₃). The N-amino group may require protection or could interfere with the lithiation step.

FunctionalizationReagent/ConditionsExpected PositionNotes
Chlorination N-Chlorosuccinimide (NCS)C2, C5Reaction is typically rapid.
Bromination N-Bromosuccinimide (NBS)C2, C5Polysubstitution is common with excess reagent.
Iodination I₂, KIC2, C5Milder halogenating conditions.
Sulfonation Pyridine-SO₃ complexC2Avoids strongly acidic conditions.

Formation of Condensed Heterocyclic Systems Incorporating this compound

The this compound scaffold can be used as a building block for constructing more complex, fused heterocyclic systems. This can be achieved primarily through cycloaddition reactions where the pyrrole ring acts as the diene or through condensation reactions involving the exocyclic amine.

Cycloaddition Reactions: The pyrrole ring can participate as a 4π-electron component in Diels-Alder [4+2] cycloadditions, although its aromatic character makes it less reactive than a simple diene. The reaction is typically favored with highly reactive dienophiles. Theoretical studies on the Diels-Alder reaction between 2-nitro-1H-pyrrole and isoprene (B109036) have been conducted to understand reactivity and selectivity. researchgate.net The exocyclic N-N bond and the pyrrole ring could also potentially participate in [3+2] cycloadditions with suitable dipolarophiles. For instance, azomethine ylides are known to react with maleimides in [3+2] cycloadditions to form pyrrolo[3,4-c]pyrrole (B14788784) systems. rsc.org

Condensation Reactions: The exocyclic N-methylamino group provides a nucleophilic center for condensation reactions with dicarbonyl compounds or their equivalents. For example, condensation of 2-aminopyrrole derivatives with 1,3-dicarbonyl compounds is a known method for forming fused pyrrolo[1,2-a]pyrimidine (B7980946) systems. researchgate.net A similar strategy could potentially be applied to this compound to build fused pyrazine (B50134) or other heterocyclic rings.

Reaction TypeReactant PartnerResulting SystemNotes
[4+2] Cycloaddition Activated alkynes/alkenesFused six-membered ringPyrrole acts as the diene; requires forcing conditions or activated dienophiles.
Condensation 1,2-Dicarbonyl compoundsFused pyrazine ringUtilizes the nucleophilicity of the exocyclic diamine-like functionality.
Condensation 1,3-Dicarbonyl compoundsFused six-membered ringAnalogous to syntheses yielding pyrrolo-pyrimidines. researchgate.net

Polymerization Studies of this compound Derivatives (If Applicable as Monomer)

While pyrrole and N-methylpyrrole are well-known monomers for the synthesis of conductive polymers like polypyrrole (PPy), specific studies on the polymerization of this compound are not found in the surveyed literature.

The polymerization of pyrrole typically proceeds via oxidative coupling at the C2 and C5 positions. The presence of the N-methylamino group at the N1 position would significantly alter the electronic properties of the monomer and the resulting polymer.

Electrochemical Polymerization: This is a common method for preparing polypyrrole films. Applying an oxidative potential to a solution of the monomer can lead to the formation of a polymer film on the electrode surface. The N-methylamino group would likely lower the oxidation potential of the monomer compared to pyrrole or N-methylpyrrole.

Chemical Oxidative Polymerization: Chemical oxidants such as iron(III) chloride (FeCl₃) or ammonium (B1175870) persulfate are often used to polymerize pyrrole. researchgate.net The N-methylamino group, being susceptible to oxidation, could potentially interfere with the desired ring-coupling polymerization or lead to cross-linking, affecting the structure and properties of the final polymer.

The properties of a hypothetical polymer derived from this compound would be of interest. The pendant N-methylamino groups could serve as sites for post-polymerization modification, act as basic sites to alter pH sensitivity, or participate in coordination with metal ions. Studies on the polymerization of pyrrole derivatives on polymer matrices have been conducted to create composite materials with tailored properties. researchgate.net

Polymerization MethodTypical Reagent/ConditionPotential Issues/Features
Electrochemical Applied oxidative potential in an electrolyte solutionLower oxidation potential expected; potential for side reactions at the N-amino group.
Chemical Oxidative FeCl₃, (NH₄)₂S₂O₈The N-amino group may be oxidized, leading to undesired side reactions or cross-linking.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of N-methyl-1H-pyrrol-1-amine in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement.

For this compound, the pyrrole (B145914) ring contains two sets of chemically distinct protons: those at the C2 and C5 positions (α-protons) and those at the C3 and C4 positions (β-protons). Due to the symmetry of the pyrrole ring, the two α-protons are equivalent, as are the two β-protons. The ¹H NMR spectrum is therefore expected to show characteristic signals for these ring protons, alongside signals for the N-methyl group and the amine proton.

Expected ¹H and ¹³C NMR Chemical Shifts:

Based on data from analogous N-substituted pyrrole compounds, the following table outlines the predicted chemical shifts.

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
α-H (H2/H5)~6.6-6.8~120-122
β-H (H3/H4)~6.0-6.2~108-110
N-CH~2.8-3.0~35-40
NH Variable, broadN/A

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-dimensional NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the complete bonding framework.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds (typically 2-3 bonds). For this compound, a key cross-peak would be observed between the α-protons (~6.7 ppm) and the adjacent β-protons (~6.1 ppm), confirming their connectivity within the pyrrole ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). creative-biostructure.com This is crucial for assigning the carbon signals corresponding to each proton environment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information on long-range (2-4 bond) couplings between protons and carbons. wikipedia.org This technique is vital for connecting molecular fragments. Key correlations would include the N-methyl protons showing a cross-peak to the α-carbons of the pyrrole ring, definitively linking the methylamino group to the ring's nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space (< 5 Å), revealing through-space correlations. nanalysis.com A NOESY experiment could show a correlation between the N-methyl protons and the α-protons of the pyrrole ring, providing information about the preferred conformation and rotational dynamics around the N-N bond. nanalysis.com

Summary of Expected 2D NMR Correlations:

Experiment Correlated Nuclei (Proton 1 → Proton 2 / Carbon) Information Gained
COSY α-H ↔ β-HConfirms adjacent protons on the pyrrole ring.
HSQC α-H → α-Cβ-H → β-CN-CH₃ → N-C H₃Assigns carbons directly bonded to protons.
HMBC N-CH₃ → α-Cα-H → β-C, α-Cβ-H → α-C, β-CEstablishes long-range connectivity, linking the N-methyl group to the pyrrole ring.
NOESY N-CH₃ ↔ α-HProvides conformational information around the N-N bond.

While solution-state NMR provides data on individual molecules, solid-state NMR (ssNMR) spectroscopy offers atomic-level insight into the structure and dynamics of materials in their solid form. nih.gov For this compound, ssNMR would be a critical tool for characterizing its crystalline and amorphous forms.

Different crystalline polymorphs of a compound, which have distinct molecular packing arrangements, can be differentiated by ssNMR. nih.gov The chemical shifts of carbon and nitrogen atoms are highly sensitive to their local electronic environment, which is influenced by intermolecular interactions in the crystal lattice. nih.gov Consequently, distinct polymorphs would yield different sets of peaks in ¹³C and ¹⁵N ssNMR spectra. Furthermore, techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can enhance the signal of less abundant nuclei and provide information on internuclear distances and molecular mobility within the solid state.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. nih.govmeasurlabs.com For this compound (C₅H₈N₂), the calculated exact mass is 96.0687, a value that HRMS can confirm to within a few parts per million, unambiguously verifying its elemental composition.

Different ionization techniques provide complementary information about the molecule.

Electron Impact (EI) Mass Spectrometry: EI is a hard ionization technique that typically causes extensive fragmentation, providing a "fingerprint" of the molecule. For this compound, the EI spectrum is expected to show a molecular ion peak (M⁺•) at m/z 96. Key fragmentation pathways would likely involve:

α-cleavage: Loss of a hydrogen radical from the methyl group or, more significantly, cleavage of the N-N bond, which is often a weaker point in such structures.

Loss of methyl radical: Cleavage of the N-CH₃ bond to yield an ion at m/z 81 ([M-CH₃]⁺).

Ring fragmentation: Cleavage of the pyrrole ring, a common pathway for pyrrole derivatives. researchgate.net

Chemical Ionization (CI) Mass Spectrometry: CI is a soft ionization technique that imparts less energy to the analyte, resulting in minimal fragmentation. wikipedia.org Using a reagent gas like methane (B114726) or ammonia (B1221849), the primary ion observed for this compound would be the protonated molecule, [M+H]⁺, at m/z 97. nih.gov This technique is invaluable for confirming the molecular weight of the compound.

Tandem mass spectrometry (MS/MS or MS²) is used to investigate the fragmentation pathways of a specific ion. nih.gov In an MS² experiment, a precursor ion (e.g., the molecular ion from EI or the protonated molecule from CI) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. This allows for the step-by-step elucidation of the fragmentation cascade. For example, selecting the [M+H]⁺ ion at m/z 97 and subjecting it to CID would reveal its primary decomposition routes, confirming the structural inferences made from the initial EI and CI spectra. unito.it Studies on related amino-heterocycles show that fragmentation often initiates at the exocyclic amine group or involves ring opening. researchgate.net

Predicted Key Fragments in Mass Spectrometry:

m/z Value Proposed Fragment Ion Ionization Method Notes
97[C₅H₈N₂ + H]⁺CIProtonated molecule, confirms molecular weight.
96[C₅H₈N₂]⁺•EIMolecular ion.
81[C₄H₅N₂]⁺EILoss of a methyl radical (•CH₃).
67[C₄H₅N]⁺•EICleavage of N-N bond, forming a pyrrole cation.
30[CH₄N]⁺EICleavage of N-N bond, forming a methylamine (B109427) cation.

X-ray Crystallography of this compound Derivatives

While obtaining a single crystal of this compound itself may be challenging, X-ray crystallography of its stable, solid derivatives provides the most definitive structural information in the solid state. mdpi.com This technique yields a three-dimensional map of electron density, from which the precise positions of atoms can be determined, providing exact bond lengths, bond angles, and torsion angles.

Analysis of crystalline derivatives of N-substituted pyrroles reveals several key structural features:

The pyrrole ring is typically planar or nearly planar.

The geometry around the exocyclic nitrogen atom can be determined, providing insight into its hybridization.

The conformation of the N-methylamino group relative to the plane of the pyrrole ring is defined by the C-N-N-C torsion angle.

The crystal packing is dictated by intermolecular forces, such as hydrogen bonds (if suitable functional groups are present in the derivative) and van der Waals interactions, which can be analyzed to understand the supramolecular architecture. nih.gov

For example, crystallographic data from a complex pyrazole (B372694) derivative containing a pyrrol-1-yl moiety confirms the expected planarity of the pyrrole ring and provides detailed metrics on its bond lengths and the angles at which it connects to other parts of the molecule. Such data serves as an invaluable benchmark for understanding the fundamental structural properties of the this compound framework.

Single Crystal X-ray Diffraction for Definitive Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing a definitive molecular structure.

While a specific crystal structure for this compound has not been detailed in the reviewed literature, the analysis of related pyrrole-containing heterocyclic compounds provides expected structural parameters. nih.govresearchgate.netmdpi.com For instance, in similar structures, the pyrrole ring is typically found to be nearly planar. The nitrogen atom of the pyrrole ring exhibits sp² hybridization. iucr.org The resulting crystal structure would confirm the conformation of the N-methylamino group relative to the pyrrole ring.

Table 1: Representative Crystallographic Data Expected for Pyrrole Derivatives

This table presents typical data obtained from SC-XRD analysis of related heterocyclic compounds and serves as an example of the parameters that would be determined for this compound.

ParameterDescriptionExpected Value/Information
Crystal SystemThe symmetry system of the crystal lattice.e.g., Monoclinic, Orthorhombic
Space GroupThe specific symmetry group of the crystal.e.g., P2₁/c
Unit Cell DimensionsThe lengths (a, b, c) and angles (α, β, γ) of the unit cell.e.g., a = 9.58 Å, b = 15.17 Å, c = 8.74 Å, β = 93.62° nih.gov
Bond Lengths (Å)The distance between atomic nuclei.C-N (pyrrole ring), C=C (pyrrole ring), N-N
Bond Angles (°)The angle formed by three connected atoms.Angles within the pyrrole ring, angles involving the exocyclic amine.
Dihedral Angles (°)The angle between two intersecting planes.Describes the planarity and orientation of the substituent groups.

Analysis of Intermolecular Interactions and Supramolecular Assemblies

The this compound molecule contains both a hydrogen bond donor (the N-H group of the methylamine moiety) and potential hydrogen bond acceptors (the nitrogen atoms). This structure facilitates the formation of intermolecular hydrogen bonds, which are crucial in dictating the crystal packing and forming supramolecular assemblies. researchgate.net

In the crystal lattice, it is anticipated that molecules would be linked by N-H⋯N hydrogen bonds, potentially forming chains or more complex networks. iucr.orgnih.gov In addition to hydrogen bonding, weaker interactions such as C-H⋯π interactions, where a C-H bond interacts with the electron cloud of the pyrrole ring, can further stabilize the three-dimensional structure. iucr.org The analysis of these interactions is fundamental to understanding the solid-state properties of the compound.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present within a molecule. Each functional group absorbs infrared radiation or scatters Raman light at characteristic frequencies corresponding to its specific vibrational modes (e.g., stretching, bending).

For this compound, the spectra would exhibit distinct peaks corresponding to the pyrrole ring, the N-H group, and the methyl group. The presence of characteristic bands in the FTIR spectrum confirms the successful functionalization of the pyrrole ring. acs.org

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Based on typical values for the constituent functional groups found in related molecules. acs.orgresearchgate.net

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-H (Amine)Stretching3300 - 3500
C-H (Aromatic/Pyrrole)Stretching3000 - 3100
C-H (Methyl)Asymmetric/Symmetric Stretching2850 - 3000
C=C (Pyrrole Ring)Stretching1450 - 1550
N-H (Amine)Bending1590 - 1650
C-H (Methyl)Bending1375 - 1450
C-N (Pyrrole Ring)Stretching1150 - 1250
C-N (Amine)Stretching1020 - 1250

Advanced Chromatographic and Electrophoretic Techniques for Purity Assessment and Isolation

Chromatographic and electrophoretic techniques are essential for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity.

Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the analysis of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly suitable for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the compound from other volatile impurities. The mass spectrometer then fragments the eluted compound, producing a unique mass spectrum that serves as a molecular fingerprint, confirming its identity and molecular weight. nist.govnist.gov Pyrolysis-GC-MS is a variant used for analyzing nitrogen-containing compounds, providing structural information through controlled thermal decomposition. unibo.itresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique used for a wide range of compounds, including those that are not sufficiently volatile for GC. lcms.cz The liquid chromatograph separates the sample components, which are then ionized and detected by the mass spectrometer. This method is particularly useful for quantifying trace amounts of heterocyclic aromatic amines in various matrices and provides high sensitivity and selectivity. nih.gov

Table 3: Application of Hyphenated Techniques for this compound Analysis

Technique Principle Application for this compound
GC-MS Separates volatile compounds in a gas phase followed by mass-based detection. Purity assessment, identification via mass spectrum and retention time, structural elucidation from fragmentation patterns.

| LC-MS | Separates compounds in a liquid phase followed by mass-based detection. | Purity assessment, quantification in complex mixtures, analysis of potential non-volatile impurities or degradation products. |

Computational and Theoretical Chemistry Studies of N Methyl 1h Pyrrol 1 Amine

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. These methods can determine molecular geometry, orbital energies, and charge distributions, which are key to predicting chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy CalculationsDensity Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure of molecules by finding the lowest energy arrangement of atoms. For a molecule like N-methyl-1H-pyrrol-1-amine, DFT calculations would typically be employed to determine optimized bond lengths, bond angles, and dihedral angles. This would provide insight into the planarity of the pyrrole (B145914) ring and the orientation of the N-methylamino substituent.

No specific DFT geometry optimization or energy calculation data for this compound were found in the available literature.

Frontier Molecular Orbital (FMO) Theory for Reactivity PredictionFrontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of the HOMO and LUMO of this compound would indicate its susceptibility to electrophilic or nucleophilic attack and predict the most likely sites of reaction.

Specific HOMO and LUMO energy values or visualizations for this compound are not available in the surveyed literature.

Reaction Mechanism Predictions and Transition State Analysis

Theoretical chemistry can map out the energetic landscape of a chemical reaction, identifying intermediates and the transition states that connect them. This analysis is crucial for understanding reaction pathways and rates. For this compound, such studies could predict its behavior in reactions like electrophilic aromatic substitution or cycloadditions.

No computational studies detailing reaction mechanisms or transition state analyses involving this compound were identified.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a view of conformational flexibility and intermolecular interactions. An MD simulation of this compound could reveal the rotational dynamics of the N-N bond and the methyl group, as well as how the molecule interacts with solvents or other molecules.

There is no published research on molecular dynamics simulations performed on this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling for Reactivity Prediction

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their physical, chemical, or biological properties. A QSPR model could potentially predict properties like the reactivity of this compound based on calculated molecular descriptors.

No QSPR models specifically developed for or applied to the reactivity prediction of this compound have been reported.

Aromaticity and Electronic Delocalization Studies in N-substituted Pyrroles

The aromaticity of the pyrrole ring is a key feature, and the nature of the N-substituent can modulate it. The amino group in N-aminopyrroles introduces interesting electronic effects due to the lone pair on the exocyclic nitrogen. Studies on this compound would involve calculating aromaticity indices (e.g., Nucleus-Independent Chemical Shift - NICS) to quantify the degree of electronic delocalization and understand how the methylamino group influences the aromatic character of the five-membered ring.

While the aromaticity of pyrrole and various N-substituted derivatives is a topic of general study, specific aromaticity index calculations for this compound are absent from the literature.

N Methyl 1h Pyrrol 1 Amine As a Strategic Building Block in Chemical Synthesis

Utilization in the Construction of Diverse Heterocyclic Ring Systems

The pyrrole (B145914) nucleus is a fundamental structural motif in a vast array of biologically active natural products and pharmaceutical agents. N-methyl-1H-pyrrol-1-amine provides a convenient entry point for the synthesis of various substituted and fused heterocyclic systems. The presence of the N-methyl group enhances its utility by providing stability and influencing the regioselectivity of reactions.

Researchers have demonstrated the use of N-substituted pyrroles in the synthesis of complex heterocyclic structures. For instance, derivatives of this compound can be utilized in reactions to form fused pyrrole systems, such as pyrazolo[3,4-b]pyridines. nih.gov In one-pot condensation reactions, N-methyl-pyrrol-containing precursors react with aromatic aldehydes and pyrazole (B372694) amines to yield these complex fused heterocycles. nih.gov

The reactivity of the pyrrole ring in this compound allows for electrophilic substitution reactions, providing a pathway to introduce a variety of functional groups. These functionalized pyrroles can then undergo further transformations, such as cyclization reactions, to construct new heterocyclic rings. For example, the acylation of N-methylpyrrole is a key step in the synthesis of more complex pyrrole derivatives.

The following table summarizes some of the heterocyclic systems that can be synthesized using this compound derivatives as starting materials:

Starting Material DerivativeReaction TypeResulting Heterocyclic System
3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrileOne-pot condensation(N-methyl-pyrrol)-pyrazolo[3,4-b]pyridines nih.gov
N-methylpyrroleAcylationFunctionalized acylpyrroles acs.org
This compoundPaal-Knorr reactionSubstituted pyrroles mdpi.com

These examples highlight the importance of this compound as a foundational element for building a diverse library of heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Scaffold for Complex Molecular Architecture Synthesis

Beyond the construction of simple heterocyclic rings, this compound serves as a valuable scaffold for the assembly of intricate and complex molecular architectures. The pyrrole ring provides a rigid core from which various substituents can be appended, allowing for the creation of three-dimensional structures with specific functionalities.

The ability to functionalize the pyrrole ring at multiple positions, combined with transformations of the N-amino group, makes this compound a versatile platform for synthesizing complex molecules. For example, the synthesis of polysubstituted nitropyrrole derivatives has been achieved through catalyst-free, green protocols, showcasing the ease of building upon the pyrrole core. researchgate.net

The strategic placement of functional groups on the this compound scaffold can direct the assembly of larger, more complex structures. This is particularly relevant in the synthesis of natural product analogues and other biologically active molecules where precise control over stereochemistry and functional group positioning is crucial.

Integration into Supramolecular Chemistry Systems (e.g., self-assembly, host-guest chemistry)

While specific research detailing the integration of this compound into supramolecular systems is not extensively documented, the inherent properties of the pyrrole ring suggest its potential in this field. The aromatic and electron-rich nature of the pyrrole ring allows it to participate in non-covalent interactions such as π-π stacking and hydrogen bonding, which are the driving forces behind self-assembly and host-guest recognition.

For instance, related pyridinium-tailed naphthalene (B1677914) compounds have been shown to undergo self-assembly that can be manipulated by host-guest interactions with cucurbit diva-portal.orguril. nih.gov This suggests that appropriately functionalized derivatives of this compound could be designed to exhibit similar supramolecular behavior. The N-methyl group can also influence the solubility and packing of the molecules in the solid state, further impacting their self-assembly properties.

The development of this compound-based systems for supramolecular chemistry remains an area with potential for future exploration, with possible applications in areas such as molecular sensing, drug delivery, and the creation of novel materials with tunable properties.

Precursor in Advanced Materials Science Research (e.g., organic electronics, pure chemical sensors)

N-substituted pyrroles, including this compound, are promising precursors for the development of advanced organic materials. The ability of pyrrole to be polymerized into conducting polymers has been a key area of research in organic electronics.

The electropolymerization of N-substituted pyrroles can lead to the formation of thin polymeric films on electrode surfaces. diva-portal.org These films can exhibit interesting electronic and optical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices. The N-methyl group in this compound can influence the polymerization process and the properties of the resulting polymer, such as its conductivity, stability, and processability.

Furthermore, the pyrrole ring can be incorporated into sensor molecules designed to detect specific analytes. The interaction of an analyte with the pyrrole ring or with functional groups attached to it can lead to a measurable change in the optical or electronic properties of the molecule, forming the basis of a chemical sensor. While direct applications of this compound in this area are still emerging, the fundamental properties of the molecule make it a strong candidate for future research in the design of novel sensing platforms.

Emerging Research Directions and Future Perspectives in N Methyl 1h Pyrrol 1 Amine Chemistry

Development of Novel and Efficient Synthetic Transformations

The synthesis of N-amino pyrroles, the parent class of N-methyl-1H-pyrrol-1-amine, can be achieved through methods like the Clauson-Kaas pyrrole (B145914) synthesis, which utilizes 2,5-dimethoxytetrahydrofuran as a 1,4-dicarbonyl surrogate that reacts with hydrazines. acs.org However, the development of more direct, atom-economical, and scalable synthetic routes to this compound and its derivatives is a key area for future research.

Key Research Thrusts:

Catalytic N-N Bond Formation: Exploring transition-metal-catalyzed or organocatalyzed methods for the direct amination of the pyrrole nitrogen with methylated nitrogen sources would represent a significant step forward. This could involve novel catalyst systems that can overcome the challenges associated with N-N bond formation.

Flow Chemistry Approaches: The use of continuous flow reactors could offer advantages in terms of safety, scalability, and reaction optimization for the synthesis of this compound. This technology allows for precise control over reaction parameters, potentially leading to higher yields and purities.

Green Synthesis Strategies: The development of synthetic methods that utilize environmentally benign solvents, reagents, and reaction conditions is a critical aspect of modern chemistry. Future research will likely focus on aqueous-based syntheses or the use of biocatalysis to produce this compound and its analogs.

Table 1: Comparison of Potential Synthetic Strategies for this compound

Synthetic Strategy Potential Advantages Potential Challenges
Modified Clauson-Kaas Utilizes readily available starting materials.May require harsh reaction conditions; multi-step process.
Catalytic N-Amination Potentially more direct and atom-economical.Catalyst development and optimization; substrate scope.
Flow Chemistry Enhanced safety, scalability, and process control.Initial setup costs; requires specialized equipment.
Biocatalysis High selectivity; environmentally friendly.Enzyme discovery and engineering; limited substrate scope.

Exploration of Underexplored Reactivity Pathways

The presence of the N-amino moiety in this compound introduces a reactive site that is not present in more common N-alkyl or N-aryl pyrroles. The lone pair of electrons on the exocyclic nitrogen can participate in a variety of chemical transformations, leading to novel molecular architectures.

Areas for Future Investigation:

Reactivity as a Bidentate Ligand: The two nitrogen atoms in this compound could potentially act as a bidentate ligand, coordinating to metal centers to form novel organometallic complexes. These complexes could exhibit interesting catalytic properties or serve as precursors to advanced materials. The chemistry of Schiff bases derived from heterocyclic compounds has demonstrated the importance of metal coordination in various applications. semanticscholar.orgnih.gov

Ring-Opening and Rearrangement Reactions: Under specific conditions, the N-N bond could be susceptible to cleavage, leading to ring-opening or rearrangement reactions. Investigating the thermal and photochemical stability of this compound could uncover novel transformations and synthetic intermediates.

Electrophilic and Nucleophilic Substitution: A systematic study of the regioselectivity of electrophilic substitution on the pyrrole ring, influenced by the N-methylamino group, is warranted. Furthermore, the nucleophilicity of the exocyclic nitrogen could be exploited in various substitution and addition reactions.

Advances in Computational Prediction and Design of New Derivatives

Computational chemistry is an increasingly powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental research. For this compound, computational studies can provide valuable insights and accelerate the discovery of new derivatives with desired functionalities.

Promising Computational Approaches:

QSAR and Docking Studies: Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies can be employed to design this compound derivatives with specific biological activities. nih.gov By correlating structural features with biological responses, these methods can prioritize the synthesis of compounds with high potential.

DFT Calculations for Reactivity Prediction: Density Functional Theory (DFT) calculations can be used to model the electronic structure of this compound and predict its reactivity towards various reagents. mdpi.com This can help in understanding reaction mechanisms and designing new synthetic transformations.

Materials Property Simulation: Computational screening of this compound-based polymers and materials can predict their electronic, optical, and mechanical properties. This in silico approach can guide the development of new functional materials for applications in electronics and energy storage. Studies on substituted polypyrroles have shown that substituents can significantly alter their electronic properties, making them suitable for applications like biosensors. ui.edu.ng

Table 2: Potential Applications of Computationally Designed this compound Derivatives

Derivative Class Target Property Potential Application Computational Method
Biologically Active Analogs Enhanced binding affinity to a specific protein target.New therapeutic agents.QSAR, Molecular Docking
Novel Catalysts Optimized electronic and steric properties for catalysis.Homogeneous and heterogeneous catalysis.DFT, Molecular Mechanics
Functional Polymers Tailored band gap and conductivity.Organic electronics, sensors.DFT, Molecular Dynamics

Role in Next-Generation Chemical Technologies and Methodologies

The unique properties of this compound make it a promising candidate for incorporation into a variety of next-generation chemical technologies and methodologies.

Future Technological and Methodological Roles:

Precursors for Advanced Materials: this compound can serve as a monomer for the synthesis of novel polymers with unique properties. The presence of the N-amino group provides a handle for cross-linking or further functionalization, leading to materials with tailored thermal, mechanical, and electronic characteristics. Pyrrole derivatives are known to be important in materials science, with applications in semiconducting materials and sensors. researchgate.net

Building Blocks in Medicinal Chemistry: The N-amino pyrrole scaffold is an interesting motif for the design of new pharmaceutical agents. The ability to functionalize both the pyrrole ring and the exocyclic nitrogen allows for the creation of diverse molecular libraries for drug discovery. Pyrrole derivatives have a proven track record as components of various drugs. nih.gov

Development of Novel Catalytic Systems: As mentioned earlier, this compound and its derivatives could function as ligands in organometallic catalysis. The development of chiral versions of these ligands could open doors to new asymmetric catalytic transformations, which are highly valuable in the synthesis of enantiomerically pure compounds. Amino-substituted heterocycles have been successfully used as nitrogen sources in catalytic asymmetric aminohydroxylation. nih.gov

Q & A

Q. What are the established synthetic methodologies for preparing N-methyl-1H-pyrrol-1-amine, and what are their typical yields?

  • Methodological Answer : this compound is typically synthesized via copper-catalyzed coupling reactions or nucleophilic substitutions. For example, a protocol using cesium carbonate (6.86 g), copper(I) bromide (0.101 g), and cyclopropanamine in dimethyl sulfoxide (DMSO) at 35°C for 48 hours yielded 17.9% after chromatographic purification . Alternative routes may involve alkylation of pyrrol-1-amine with methylating agents under basic conditions. Pilot studies should optimize solvent polarity (e.g., DMSO vs. DMF) and catalyst loading to improve efficiency.

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers expect?

  • Methodological Answer : Key techniques include:
  • ¹H NMR : Methyl groups appear as singlets near δ 2.23 ppm, while aromatic protons resonate between δ 6.68–8.63 ppm depending on substitution .
  • HRMS : A molecular ion peak at m/z 96.13 ([M+H]⁺) confirms the molecular formula (C₅H₈N₂) .
  • IR Spectroscopy : N-H stretches may appear near 3298 cm⁻¹ in thin-film samples . Cross-validation across these methods ensures structural integrity.

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer : Due to limited toxicological data, researchers should:
  • Use PPE (gloves, goggles) and work in fume hoods.
  • Avoid inhalation/ingestion and conduct risk assessments using analogs (e.g., pyrrolidine derivatives).
  • Store the compound in sealed containers at 2–8°C if stability data suggests temperature sensitivity .

Advanced Research Questions

Q. How can researchers address low synthetic yields of this compound derivatives, as seen in some protocols?

  • Methodological Answer : Low yields (e.g., 17.9% ) may arise from side reactions or inefficient catalysis. Strategies include:
  • Screening alternative catalysts (e.g., palladium or nickel complexes).
  • Varying reaction time (e.g., extending beyond 48 hours) or temperature (e.g., 50°C).
  • Employing microwave-assisted synthesis to enhance reaction kinetics.
  • Monitoring intermediates via LC-MS to identify bottlenecks.

Q. What analytical strategies resolve discrepancies in NMR data for structurally similar pyrrol-1-amine analogs?

  • Methodological Answer : Overlapping signals in ¹H NMR can be resolved using:
  • 2D NMR (COSY, HSQC) : Assigns proton-proton and proton-carbon correlations, clarifying ambiguous peaks .
  • Computational Predictions : Density Functional Theory (DFT) calculates expected chemical shifts, which are compared to experimental data.
  • Variable Temperature NMR : Reduces signal broadening caused by dynamic processes.

Q. How can computational or crystallographic methods elucidate the electronic or structural properties of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Refine crystal structures using SHELX software to determine bond lengths and angles, validated against experimental data (e.g., melting points) .
  • DFT Calculations : Model electronic distributions (e.g., HOMO-LUMO gaps) to predict reactivity.
  • Molecular Docking : Study interactions with biological targets (e.g., enzymes) to guide drug design.

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectral data across different batches of this compound?

  • Methodological Answer : Contradictions may arise from impurities or polymorphism. Steps include:
  • Repeating synthesis and purification (e.g., gradient chromatography).
  • Analyzing by HPLC-PDA/MS to detect trace impurities.
  • Comparing melting points (e.g., 104–107°C ) and HRMS across batches.
  • Conducting stability studies under varying storage conditions (light, humidity).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.